molecular formula C22H22FN3O2S B11151987 [4-(2-Fluorophenyl)piperazino][2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

[4-(2-Fluorophenyl)piperazino][2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B11151987
M. Wt: 411.5 g/mol
InChI Key: LUOSPXZAALFOTR-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazino][2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)piperazino][2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the Piperazine and Thiazole Rings: The final step involves coupling the piperazine and thiazole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to specific receptors, making it a potential candidate for drug development.

Medicine

    Pharmacology: The compound has potential as a therapeutic agent due to its ability to interact with biological targets.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It can be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazino][2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group can participate in hydrogen bonding. The piperazine ring can provide structural rigidity, and the thiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The combination of a fluorophenyl group with a methoxyphenyl-thiazole moiety is unique and can provide distinct chemical and biological properties.
  • Reactivity : The presence of both electron-donating and electron-withdrawing groups can lead to unique reactivity patterns.
  • Applications : The compound’s potential applications in various fields such as medicinal chemistry, material science, and catalysis make it a versatile molecule.

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C22H22FN3O2S/c1-15-20(29-21(24-15)16-6-5-7-17(14-16)28-2)22(27)26-12-10-25(11-13-26)19-9-4-3-8-18(19)23/h3-9,14H,10-13H2,1-2H3

InChI Key

LUOSPXZAALFOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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